molecular formula C7H7BrFNO2S B6305935 2-Bromo-6-fluoro-N-methylbenzene-1-sulfonamide CAS No. 1864221-05-5

2-Bromo-6-fluoro-N-methylbenzene-1-sulfonamide

Cat. No.: B6305935
CAS No.: 1864221-05-5
M. Wt: 268.11 g/mol
InChI Key: XQPIRNGDZXRTPJ-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-N-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C7H7BrFNO2S. It is a sulfonamide derivative, characterized by the presence of bromine, fluorine, and a methyl group attached to a benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoro-N-methylbenzene-1-sulfonamide typically involves the sulfonation of 2-Bromo-6-fluoro-N-methylbenzene. The process begins with the bromination and fluorination of N-methylbenzene, followed by sulfonation using sulfuric acid or chlorosulfonic acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and consistent product quality. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, sulfonamides, and other aromatic compounds with modified functional groups.

Scientific Research Applications

2-Bromo-6-fluoro-N-methylbenzene-1-sulfonamide is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in various organic reactions.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, leading to the inhibition of folic acid synthesis in bacteria.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-fluorotoluene: Similar in structure but lacks the sulfonamide group.

    N-Methyl-2-bromo-6-fluorobenzene: Similar but without the sulfonamide functionality.

    2-Bromo-6-fluorobenzenesulfonamide: Similar but without the N-methyl group.

Uniqueness

2-Bromo-6-fluoro-N-methylbenzene-1-sulfonamide is unique due to the presence of both bromine and fluorine atoms along with the sulfonamide and N-methyl groups. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-bromo-6-fluoro-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO2S/c1-10-13(11,12)7-5(8)3-2-4-6(7)9/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPIRNGDZXRTPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC=C1Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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